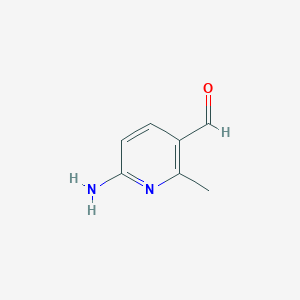

6-アミノ-2-メチルニコチンアルデヒド

説明

6-Amino-2-methylnicotinaldehyde is a chemical compound used widely in scientific research. Its unique properties open doors to various applications such as drug discovery, organic synthesis, and material science. The molecular formula of this compound is C7H8N2O and it has a molecular weight of 136.15 .

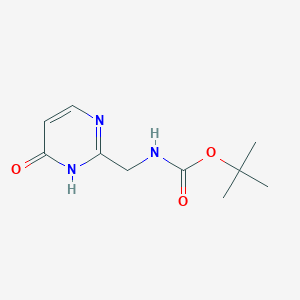

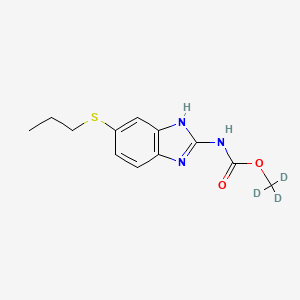

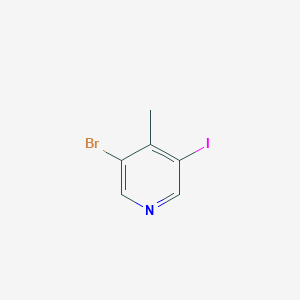

Molecular Structure Analysis

The molecular structure of 6-Amino-2-methylnicotinaldehyde consists of a pyridine ring with an amino group at the 6th position and a methylnicotinaldehyde group at the 2nd position . Further structural analysis could be performed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .科学的研究の応用

生物金属錯体

6-アミノ-2-メチルニコチンアルデヒド: は、シッフ塩基金属錯体の合成において重要な役割を果たしており、生物学および分析化学において重要な用途を有しています 。これらの錯体はキレート特性を示し、さまざまな金属イオンと配位することが可能です。この汎用性は、抗菌剤耐性や環境汚染に関連する研究において価値あるものとなっています。

生体医用アプリケーション

生体医用分野では、6-アミノ-2-メチルニコチンアルデヒドは、生物学的金属有機構造体(バイオMOF)の開発に使用できます 。これらの構造体は、高い多孔性と調整可能な化学組成により、バイオセンシング、バイオイメージング、薬物送達用途向けに設計されています。金属イオンに対するリガンドとしての化合物の能力は、バイオMOFの機能性を高めています。

分析化学

この化合物の誘導体は、新規センサーおよび分析方法の開発に使用されています 。その構造特性により、環境モニタリングや製造プロセスにおける品質管理など、さまざまな分析用途に不可欠な、高感度検出システムの開発が可能になります。

材料科学

6-アミノ-2-メチルニコチンアルデヒド: は、ポリマー、触媒、センサー、機能性材料の合成を促進することで、材料科学の進歩に貢献しています 。そのユニークな電子特性と光学特性は、有機エレクトロニクス、光起電力、生体材料で活用されています。

環境科学

この化合物は、特に炭素回収および貯蔵技術において、環境科学で役割を果たしています 。その誘導体は、周囲空気から直接CO2を捕捉するアミン固定化固体吸着剤の開発に使用でき、地球規模の気候変動への懸念に対処することができます。

医学および製薬学

医学では、6-アミノ-2-メチルニコチンアルデヒドは、毒性が低く、効力が高いナノ材料の研究の一部です 。イメージングおよび診断ツール、疾患治療、薬物送達システム、組織工学の開発に関与しています。

特性

IUPAC Name |

6-amino-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPMCZAVFWJCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

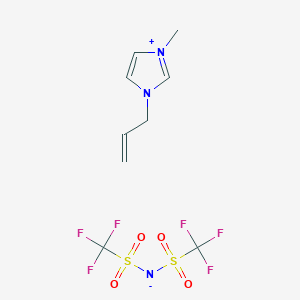

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

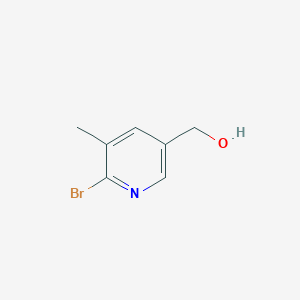

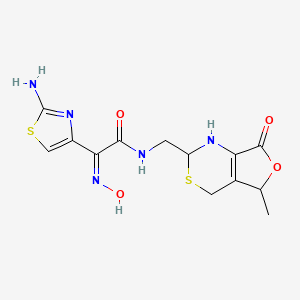

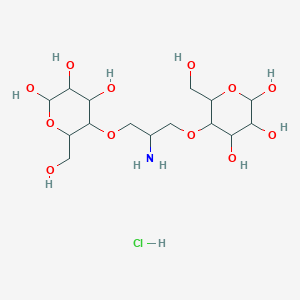

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol](/img/structure/B1528119.png)

![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)